molecular formula C24H23N3O6 B15018395 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15018395
M. Wt: 449.5 g/mol
InChI Key: QYOYLIUAPZIOKH-UHFFFAOYSA-N
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Description

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method includes the condensation of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out in refluxing ethanol, leading to high yields in a short reaction time . Industrial production methods may involve scaling up this MCR process with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its pharmacological properties, it is being explored for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a common structural core but differ in their substituents, leading to variations in their biological activities and properties. Some examples include:

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H23N3O6/c1-13-10-18-20(24(28)27(13)12-14-6-5-9-32-14)19(16(11-25)23(26)33-18)15-7-8-17(29-2)22(31-4)21(15)30-3/h5-10,19H,12,26H2,1-4H3

InChI Key

QYOYLIUAPZIOKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CC4=CC=CO4

Origin of Product

United States

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